molecular formula C20H18N2OS B2794122 N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 684232-57-3

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2794122
CAS No.: 684232-57-3
M. Wt: 334.44
InChI Key: QSLHCTIALKNUCV-UHFFFAOYSA-N
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Description

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide group linked to a thiazole ring substituted with a tetrahydronaphthalene moiety. The compound’s synthesis typically involves coupling reactions between benzoyl chlorides and thiazole-amine intermediates, as seen in analogous compounds .

Properties

IUPAC Name

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c23-19(15-7-2-1-3-8-15)22-20-21-18(13-24-20)17-11-10-14-6-4-5-9-16(14)12-17/h1-3,7-8,10-13H,4-6,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLHCTIALKNUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be introduced via a Friedel-Crafts alkylation reaction, where tetrahydronaphthalene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with benzoyl chloride in the presence of a base, such as triethylamine, to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide to replace specific substituents on the thiazole or benzamide rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C13H13NOS and a molecular weight of approximately 231.32 g/mol. Its structure includes a thiazole ring and a tetrahydronaphthalene moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide exhibit significant antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. For example, derivatives of thiazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species .

In vitro studies typically utilize methods such as the turbidimetric method to evaluate antimicrobial efficacy. The results often reveal that certain derivatives possess promising activity against resistant strains of bacteria .

Anticancer Potential

The anticancer properties of thiazole derivatives have been extensively studied. This compound and its analogs have shown potential in targeting cancer cell lines such as MCF7 (breast cancer) and HCT116 (colorectal cancer). The mechanisms of action often involve the induction of apoptosis in cancer cells and inhibition of cell proliferation .

For instance, one study found that specific thiazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating superior potency against certain cancer cell lines . Molecular docking studies further elucidate the binding interactions between these compounds and their targets within cancer cells.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazole derivatives for their antimicrobial activity against various pathogens. The results indicated that specific compounds had MIC (Minimum Inhibitory Concentration) values significantly lower than those of traditional antibiotics . This suggests a potential for developing new antimicrobial agents from these compounds.

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, several thiazole derivatives were synthesized and tested against MCF7 cells. The most active compounds were identified based on their ability to induce apoptosis and inhibit proliferation more effectively than established chemotherapeutics .

Mechanism of Action

The mechanism of action of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Structural Analogues with Oxadiazole Cores

Several 1,3,4-oxadiazole derivatives share structural similarities with the target compound but differ in their heterocyclic cores and substituents (Table 1):

Compound ID Core Structure Substituent on Benzamide Yield (%) HPLC Purity (%) Biological Activity
Target Compound Thiazole Benzamide (unsubstituted) N/A N/A Not reported
6 () 1,3,4-Oxadiazole 3-(Trifluoromethyl)phenyl 15 95.5 Not reported
7 () 1,3,4-Oxadiazole 4-Bromophenyl 50 95.3 Not reported
14 () 1,3,4-Oxadiazole 3-Fluorophenyl 36 >95 Not reported
OZE-I () 1,3,4-Oxadiazole Cyclopropanecarboxamide N/A N/A Anti-MRSA activity

Key Observations :

  • Heterocyclic Core : The thiazole core in the target compound contains sulfur and nitrogen, whereas oxadiazoles (e.g., compounds 6, 7, 14) feature two nitrogens and an oxygen. This difference influences electronic properties and binding interactions .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in compound 6) reduce yields compared to halogens (e.g., 57% yield for 4-Cl in compound 15, ). Unsubstituted benzamide derivatives (e.g., target compound) may exhibit distinct solubility and bioavailability.
  • Biological Activity : Oxadiazole derivatives like OZE-I demonstrate antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting the core’s role in target engagement .

Thiazole-Based Analogues

Compounds with the same thiazole core but varying substituents highlight the impact of functionalization (Table 2):

Compound ID Substituent on Benzamide Additional Features Purity (%) Reference
Target Compound Benzamide (unsubstituted) Tetrahydronaphthalene moiety N/A -
5,6-Dihydro-1,4-dioxine-2-carboxamide Dioxane ring fused to benzamide N/A
(CID 819689) N-(5,6,7,8-THN-1-yl) Benzamide linked via amine N/A

Key Observations :

    Biological Activity

    N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

    Chemical Structure and Properties

    The molecular formula of this compound is C16H18N2OSC_{16}H_{18}N_{2}OS with a molecular weight of approximately 290.39 g/mol. The compound features a thiazole ring which is known for contributing to various biological activities.

    PropertyValue
    Molecular FormulaC16H18N2OS
    Molecular Weight290.39 g/mol
    StructureChemical Structure

    Antitumor Activity

    Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

    • MCF-7 (breast cancer)
    • A549 (lung cancer)

    The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. In particular, it has been shown to inhibit the activity of certain kinases involved in tumor growth.

    Structure-Activity Relationship (SAR)

    The SAR studies indicate that modifications to the thiazole and naphthalene moieties can significantly influence the biological activity of the compound. For instance:

    • Substituents on the Thiazole Ring : Variations in substituents can enhance or diminish antitumor potency.
    • Naphthalene Ring Modifications : Alterations in the naphthalene structure have been correlated with changes in cytotoxicity.

    These findings suggest that careful structural modifications could lead to the development of more potent derivatives.

    Study 1: Antitumor Efficacy

    A study published in MDPI evaluated a series of thiazole derivatives including this compound. The results indicated that this compound exhibited an IC50 value of 1.98 µg/mL against A549 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

    Study 2: Kinase Inhibition

    In another investigation focused on RET kinase inhibitors, derivatives similar to this compound were synthesized and tested. The results showed that these compounds effectively inhibited RET kinase activity at both molecular and cellular levels . This suggests potential applications in targeted cancer therapies.

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes and characterization methods for N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide?

    • Methodological Answer : The synthesis typically involves condensation of 5,6,7,8-tetrahydronaphthalen-2-amine with thiazole precursors under controlled conditions. Key steps include:

    • Amide coupling : Benzoyl chloride derivatives are reacted with thiazol-2-amine intermediates in anhydrous solvents (e.g., DMF) at 60–80°C for 6–12 hours .
    • Purification : Recrystallization from methanol or ethanol ensures ≥95% purity, verified via HPLC .
    • Characterization : NMR (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. TLC monitors reaction progress .

    Q. How can researchers ensure purity and structural fidelity of the compound during synthesis?

    • Methodological Answer :

    • Analytical Techniques : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). NMR spectroscopy (e.g., ¹H at 400 MHz) identifies functional groups and confirms substitution patterns .
    • Crystallography : Single-crystal X-ray diffraction resolves ambiguous structural features, as demonstrated in related thiazole-amide compounds .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yield and reduce byproducts in multi-step syntheses?

    • Methodological Answer :

    • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of thiazole rings .
    • Temperature Control : Lowering reaction temperatures during sensitive steps (e.g., amide bond formation) minimizes decomposition. For example, maintaining 50°C instead of 80°C reduces side reactions by 30% .
    • Catalysis : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in aryl-thiazole syntheses, as seen in analogous compounds .

    Q. How should researchers address contradictory bioactivity data across bacterial strains or enzyme assays?

    • Methodological Answer :

    • Strain-Specific Activity : In Gram-positive vs. Gram-negative bacteria, variations in membrane permeability (e.g., LPS in Gram-negative) may explain differential MIC values. For example, a related benzamide-thiazole derivative showed 4x higher activity against S. aureus (MIC = 2 µg/mL) compared to E. coli (MIC = 8 µg/mL) .
    • Enzyme Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. spectrophotometric) to confirm inhibition of targets like PFOR (pyruvate:ferredoxin oxidoreductase). Adjust buffer pH (6.5–7.5) to stabilize enzyme-substrate interactions .

    Q. What mechanistic insights guide the design of thiazole-benzamide derivatives as enzyme inhibitors?

    • Methodological Answer :

    • Molecular Docking : Simulations reveal that the tetrahydronaphthalenyl group occupies hydrophobic pockets in enzymes like tyrosinase, while the thiazole ring forms π-π interactions with catalytic residues. For example, compound 9c (analogous structure) showed a docking score of −9.2 kcal/mol against tyrosinase vs. −7.5 kcal/mol for the parent compound .
    • Structure-Activity Relationships (SAR) : Electron-withdrawing substituents (e.g., -NO₂) on the benzamide moiety enhance inhibition of oxidoreductases by 40% compared to electron-donating groups (-OCH₃) .

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